molecular formula C11H10N2 B1621321 2-(2-methyl-1H-indol-3-yl)acetonitrile CAS No. 4071-16-3

2-(2-methyl-1H-indol-3-yl)acetonitrile

Cat. No.: B1621321
CAS No.: 4071-16-3
M. Wt: 170.21 g/mol
InChI Key: BBQKWCPGVNOHCK-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-indol-3-yl)acetonitrile is a chemical compound with the molecular formula C11H10N2 and a molecular weight of 170.21 g/mol . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 24 bonds, including 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 triple bond, and 10 aromatic bonds. It also includes 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 nitrile (aliphatic), and 1 Pyrrole .

Scientific Research Applications

Synthesis and Antimicrobial Applications

A series of novel compounds including 3-[5-(1H-indol-3-yl-methyl)-2-oxo-[1,3,4]oxadiazol-3-yl]propionitrile and related derivatives were synthesized. These compounds exhibited promising antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as anti-inflammatory activity (Gadegoni & Manda., 2013).

Oxidation and Nitration Studies

Research on the oxidation and nitration of 1,3-disubstituted indole derivatives led to the discovery of novel functionalized 2-hydroxyindolenines. This study expands the understanding of chemical reactions and product formation involving indole derivatives (Morales-Ríos, Bucio-Vásquez, & Joseph-Nathan, 1993).

Carcinogen Model Synthesis

The synthesis of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide, a food-derived carcinogen model, was reported. This research contributes to understanding the chemistry of carcinogenic substances and their derivatives (Rajagopal, Brooks, Nguyen, & Novak, 2003).

Photophysical Studies for Fluorescent Probes

New indole derivatives synthesized from β-brominated dehydroamino acids showed high fluorescence quantum yields and solvent sensitivity. This indicates their potential as fluorescent probes, especially in the presence of fluoride ions (Pereira, Castanheira, Ferreira, & Queiroz, 2010).

Antioxidant and Enzyme Inhibition Properties

Indole-2-carbohydrazides and 2-(indol-2-yl)-1,3,4-oxadiazoles were synthesized and evaluated for their antioxidant properties and acetylcholinesterase inhibition. These compounds showed significant potential in these biological activities (Bingul, Saglam, Kandemir, Boğa, & Sengul, 2019).

Antibacterial and Antifungal Agents

The conjugate addition of indoles onto en-1,4-dione derivatives resulted in novel compounds with modest antibacterial and antifungal properties. This highlights the potential of indole derivatives in developing new therapeutic agents (Reddy, Rajeswari, Sarangapani, Roopa Reddy, Madan, Pranay Kumar, & Srinivasa Rao, 2011).

Electrophilic Reactions of Indoles

The study of the coupling of indoles with benzhydryl cations in different solvents provided insights into the nucleophilic reactivities of indoles. This research contributes to a deeper understanding of indole chemistry in various applications (Lakhdar, Westermaier, Terrier, Goumont, Boubaker, Ofial, & Mayr, 2006).

Future Directions

2-(2-methyl-1H-indol-3-yl)acetonitrile and similar compounds have potential applications in organic electronic materials due to their tunable optical and electrical properties . They could be excellent candidates for OLED applications .

Biochemical Analysis

Biochemical Properties

Cellular Effects

The cellular effects of 2-(2-methyl-1H-indol-3-yl)acetonitrile are also not well-studied. Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Density functional theory (DFT) results for similar compounds have revealed that the highest occupied molecular orbital (HOMO) is mainly localized on the donor part, whereas the lowest unoccupied molecular orbital (LUMO) is spread over the entire molecule . This could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not well-documented. Similar compounds have been shown to exhibit high fluorescence quantum yield and good thermal stability .

Properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8/h2-5,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQKWCPGVNOHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384355
Record name 2-(2-methyl-1H-indol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730496
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4071-16-3
Record name 2-(2-methyl-1H-indol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methyl-1H-indol-3-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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